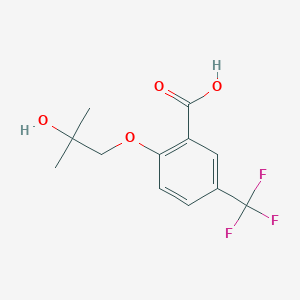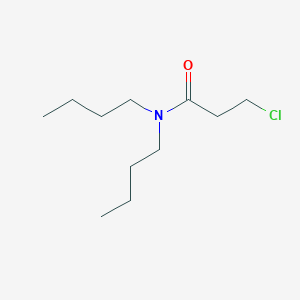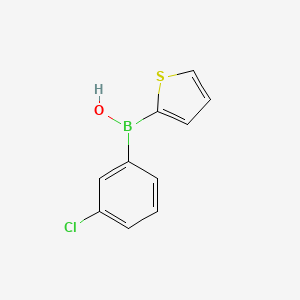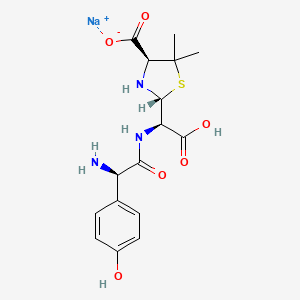
Amoxycilloic Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amoxycilloic Acid Sodium Salt is a derivative of amoxicillin, a widely used antibiotic. It is known for its antibacterial properties and is used in various research applications. The compound has a molecular formula of C16H20N3NaO6S and a molecular weight of 405.4 . It is primarily used in the field of proteomics research and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Amoxycilloic Acid Sodium Salt involves the reaction of amoxicillin with sodium hydroxide. The process typically includes the following steps:
Dissolution: Amoxicillin is dissolved in water.
Neutralization: Sodium hydroxide is added to the solution to neutralize the amoxicillin, forming this compound.
Crystallization: The solution is then evaporated to crystallize the salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale dissolution: Amoxicillin is dissolved in large quantities of water.
Controlled neutralization: Sodium hydroxide is added in a controlled manner to ensure complete neutralization.
Evaporation and crystallization: The solution is evaporated in industrial evaporators to obtain the crystalline form of the salt.
化学反応の分析
Types of Reactions
Amoxycilloic Acid Sodium Salt undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form the corresponding amoxicillin salt.
Substitution: Can undergo substitution reactions where the sodium ion is replaced by other cations.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield amoxicillin
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol.
Major Products Formed
Amoxicillin: Formed through hydrolysis.
Various salts: Formed through neutralization and substitution reactions
科学的研究の応用
Amoxycilloic Acid Sodium Salt is used in various scientific research applications, including:
Proteomics Research: Used as a biochemical for studying protein structures and functions.
Antibacterial Studies: Used to study the antibacterial properties and mechanisms of action of amoxicillin derivatives.
Pharmaceutical Research: Used as a reference standard in the development and testing of new antibiotics.
作用機序
Amoxycilloic Acid Sodium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .
類似化合物との比較
Similar Compounds
Amoxicillin: The parent compound with similar antibacterial properties.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Penicillin G: The original penicillin compound with a narrower spectrum of activity.
Uniqueness
Amoxycilloic Acid Sodium Salt is unique due to its specific structure, which allows for higher serum concentrations compared to ampicillin. This makes it more effective in certain bacterial infections .
特性
分子式 |
C16H20N3NaO6S |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
sodium;(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);/q;+1/p-1/t9-,10+,11+,13-;/m1./s1 |
InChIキー |
OWFQIGGKWCUTRP-ODFUGKNXSA-M |
異性体SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
正規SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)
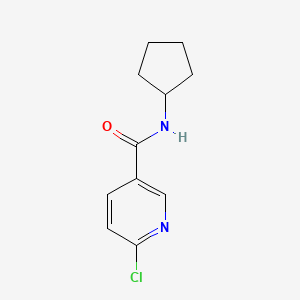
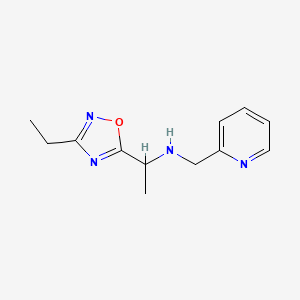
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)
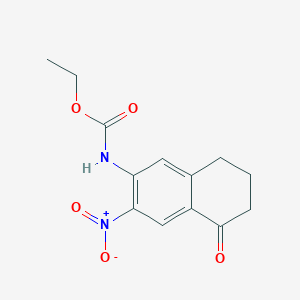
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)

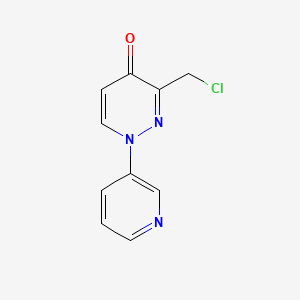
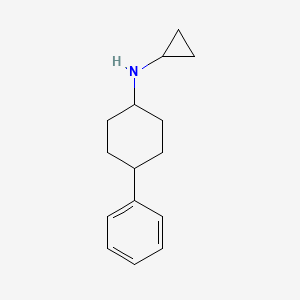
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)
